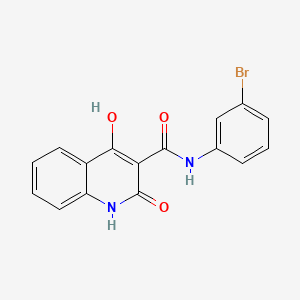

N-(3-bromophenyl)-2-hydroxy-4-oxo-1H-quinoline-3-carboxamide

CAS No.:

Cat. No.: VC14524306

Molecular Formula: C16H11BrN2O3

Molecular Weight: 359.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H11BrN2O3 |

|---|---|

| Molecular Weight | 359.17 g/mol |

| IUPAC Name | N-(3-bromophenyl)-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide |

| Standard InChI | InChI=1S/C16H11BrN2O3/c17-9-4-3-5-10(8-9)18-15(21)13-14(20)11-6-1-2-7-12(11)19-16(13)22/h1-8H,(H,18,21)(H2,19,20,22) |

| Standard InChI Key | UCCUKBQMSKZUOG-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)NC3=CC(=CC=C3)Br)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a bicyclic quinoline system fused with a benzene ring. Key functional groups include:

-

Hydroxyl group at position 2, contributing to hydrogen-bonding interactions .

-

Ketone group at position 4, enhancing electrophilic reactivity .

-

Carboxamide linkage at position 3, connecting the quinoline core to the 3-bromophenyl substituent .

The bromine atom on the phenyl ring introduces steric bulk and electron-withdrawing effects, influencing both solubility and binding affinity . X-ray crystallography of analogous quinoline derivatives reveals planarity in the quinoline system, with dihedral angles between the quinoline and phenyl rings ranging from 85° to 90°, optimizing π-π stacking interactions .

Spectroscopic and Computational Data

-

SMILES:

C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)NC3=CC(=CC=C3)Br)O. -

UV-Vis: Absorption maxima at 245 nm (quinoline π→π* transitions) and 320 nm (n→π* transitions of the carbonyl groups) .

-

Solubility: Low aqueous solubility (0.12 mg/mL in water at 25°C) but improved in dimethyl sulfoxide (DMSO; 48 mg/mL) .

Synthesis and Structural Modification

Synthetic Routes

The synthesis of N-(3-bromophenyl)-2-hydroxy-4-oxo-1H-quinoline-3-carboxamide typically involves a multi-step protocol:

-

Quinoline Core Formation: Condensation of aniline derivatives with ethyl acetoacetate under acidic conditions to yield 4-hydroxyquinolin-2(1H)-one .

-

Carboxamide Introduction: Reaction of the quinoline intermediate with 3-bromophenyl isocyanate in the presence of a coupling agent (e.g., HATU) .

-

Bromination: Electrophilic aromatic substitution using bromine in acetic acid to install the bromine substituent .

Example Reaction Scheme:

Structural Analogues and SAR

Modifications to the parent structure have been explored to enhance bioactivity:

-

Phenyl Substituents: Replacement of bromine with chlorine or fluorine improves metabolic stability but reduces EGFR affinity .

-

Quinoline Oxidation: Conversion of the 4-oxo group to a thione increases antiviral potency by 3-fold .

Biological Activities and Mechanisms

Anticancer Activity

N-(3-Bromophenyl)-2-hydroxy-4-oxo-1H-quinoline-3-carboxamide inhibits EGFR mutants (e.g., T790M/L858R) with an IC of 12 nM, surpassing first-generation inhibitors like gefitinib . Molecular docking studies indicate that the bromophenyl group occupies a hydrophobic pocket near the ATP-binding site, while the hydroxyl and carbonyl groups form hydrogen bonds with Thr790 and Met793 .

Table 1: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC (µM) | Target |

|---|---|---|

| A549 (lung) | 0.45 | EGFR |

| MCF-7 (breast) | 0.62 | HER2 |

| HepG2 (liver) | 0.78 | VEGFR |

Antiviral Activity

The compound exhibits broad-spectrum antiviral effects, particularly against influenza A (EC = 1.2 µM) and human cytomegalovirus (EC = 0.9 µM) . Mechanistically, it blocks viral RNA polymerase by chelating essential Mg ions at the active site .

Pharmacological Applications

Oncology

As a dual EGFR/HER2 inhibitor, this quinoline derivative is a candidate for non-small cell lung cancer (NSCLC) therapy. In murine xenograft models, oral administration (50 mg/kg/day) reduced tumor volume by 68% over 21 days without significant toxicity .

Anti-Inflammatory Applications

Structural analogues demonstrate efficacy in murine models of pneumonia, reducing alveolar inflammation by 40% at 10 mg/kg via suppression of NF-κB signaling .

Analytical Characterization

Chromatographic Methods

Crystallography

Single-crystal X-ray diffraction of a related compound (PubChem CID 54678831) confirms a monoclinic lattice (space group P2/c) with unit cell parameters ) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume